Clonazepam-d4

Übersicht

Beschreibung

Clonazepam-d4 is a stable-labeled internal standard used for the quantification of clonazepam . Clonazepam, marketed under the brand name Klonopin, is a benzodiazepine primarily used as an anticonvulsant, but it can also be used to treat seizures, panic disorders, and anxiety .

Synthesis Analysis

While specific synthesis methods for Clonazepam-d4 were not found in the search results, benzodiazepines like Clonazepam-d4 are generally synthesized in laboratories. The synthesis process often involves complex chemical reactions, and the exact method can vary based on the specific benzodiazepine being produced .Molecular Structure Analysis

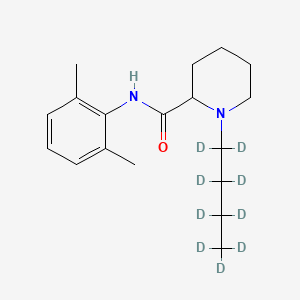

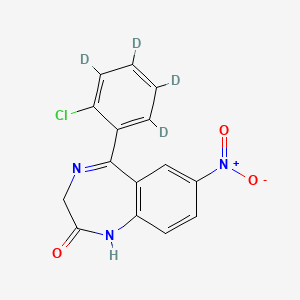

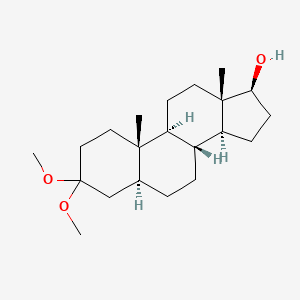

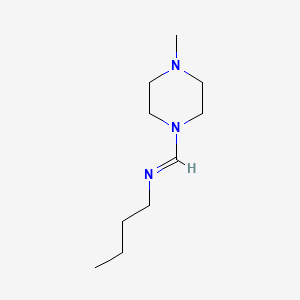

The molecular formula of Clonazepam-d4 is C15H10ClN3O3 . It has a molecular weight of 319.74 g/mol . The InChI is 1S/C15H10ClN3O3/c16-12-4-2-1-3-10 (12)15-11-7-9 (19 (21)22)5-6-13 (11)18-14 (20)8-17-15/h1-7H,8H2, (H,18,20)/i1D,2D,3D,4D .Physical And Chemical Properties Analysis

Clonazepam-d4 has a molecular weight of 319.73 g/mol, an XLogP3 of 2.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1, an exact mass of 319.0661759 g/mol, and a monoisotopic mass of 319.0661759 g/mol .Wissenschaftliche Forschungsanwendungen

Treatment of Acute Mania

Clonazepam is used in the treatment of acute mania, a condition associated with bipolar disorder . It has been found to be superior to a placebo in the acute phase of treatment . It is also comparable to Lithium and Haloperidol in terms of efficacy, both acutely and in the medium to long term .

Augmentation Strategy for Acute Mania

Clonazepam is often used as an augmentation strategy for acute mania . It is considered an acceptable and well-tolerated treatment, especially when used in conjunction with other treatments .

Treatment of Various Neurological Conditions

As a long-acting benzodiazepine, Clonazepam is a cornerstone in the pharmacological armamentarium for various neurological conditions .

Treatment of Various Psychiatric Conditions

In addition to neurological conditions, Clonazepam is also used in the treatment of various psychiatric conditions .

Wirkmechanismus

Target of Action

Clonazepam-d4, like its parent compound Clonazepam, primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a significant role in reducing neuronal excitability throughout the nervous system .

Mode of Action

Clonazepam-d4 enhances the effect of GABA by increasing the opening frequency of GABA-activated chloride channels , resulting in enhanced inhibitory neurotransmission . This increased frequency leads to an influx of chloride ions into the neuron, which causes hyperpolarization of the neuron. This hyperpolarization makes it less likely for a subsequent action potential to occur, thereby exerting an inhibitory effect on the neuron .

Biochemical Pathways

The primary biochemical pathway affected by Clonazepam-d4 is the GABAergic system . By enhancing the response of GABA receptors, Clonazepam-d4 increases the inhibitory effects of GABA in the brain. This results in decreased neuronal excitability and has downstream effects on various neurological processes, including anxiety, seizure activity, and muscle relaxation .

Pharmacokinetics

Clonazepam-d4 shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Clonazepam. It is rapidly and extensively absorbed from the gastrointestinal tract, usually reaching peak serum concentrations in less than 4 hours after a single oral dose . Clonazepam-d4 is extensively metabolized in the liver by reduction via CYP3A4 to produce 7-amino-clonazepam and by N-acetylation to form 7-acetamido-clonazepam . The metabolites of Clonazepam-d4 are pharmacologically inactive .

Result of Action

The molecular and cellular effects of Clonazepam-d4’s action primarily involve the reduction of neuronal excitability . By enhancing the inhibitory effects of GABA, Clonazepam-d4 can decrease the likelihood of action potentials in neurons, leading to reduced neuronal activity . This can result in a variety of effects depending on the specific neurons involved, but common outcomes include reduced anxiety, prevention of seizures, and muscle relaxation .

Action Environment

The action, efficacy, and stability of Clonazepam-d4 can be influenced by various environmental factors. For instance, the presence of enzyme-inducing or inhibiting drugs can modify the metabolism of Clonazepam-d4 . Additionally, factors such as the patient’s age, liver function, and overall health status can also impact the drug’s pharmacokinetics and overall effectiveness .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBIGWXXNGSACT-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670077 | |

| Record name | Clonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clonazepam-d4 | |

CAS RN |

170082-15-2 | |

| Record name | Clonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropanecarboxaldehyde, 1-[(1-methylethyl)thio]- (9CI)](/img/no-structure.png)

![5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B593370.png)